
6,7-Dimethylquinoxaline-2,3-diamine
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Overview
Description
6,7-Dimethylquinoxaline-2,3-diamine is a nitrogen-containing heterocyclic compound with the molecular formula C10H12N4. It is part of the quinoxaline family, which is known for its diverse pharmacological and industrial applications . This compound is characterized by its fused benzene and pyrazine rings, making it a valuable building block in various chemical syntheses .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6,7-Dimethylquinoxaline-2,3-diamine typically involves the condensation of o-phenylenediamine with 2,3-butanedione under acidic conditions . The reaction is usually carried out in the presence of a catalyst such as phosphorous oxychloride (POCl3) and sodium azide, followed by refluxing for 2-3 hours . The reaction mixture is then cooled, poured into crushed ice, and recrystallized using rectified spirit .
Industrial Production Methods: Industrial production of this compound often employs green chemistry principles to minimize environmental impact. Methods such as microwave-assisted synthesis and solvent-free reactions are commonly used to enhance yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions: 6,7-Dimethylquinoxaline-2,3-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoxaline-2,3-diones.
Reduction: Reduction reactions can convert it into dihydroquinoxaline derivatives.
Substitution: It can undergo nucleophilic substitution reactions to form various substituted quinoxalines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like amines and thiols are often employed under basic or acidic conditions.
Major Products:
Oxidation: Quinoxaline-2,3-diones.
Reduction: Dihydroquinoxaline derivatives.
Substitution: Various substituted quinoxalines.
Scientific Research Applications
Chemistry
In chemistry, 6,7-dimethylquinoxaline-2,3-diamine serves as a crucial building block for synthesizing more complex heterocyclic compounds. Its unique structure allows for various chemical modifications that can lead to new derivatives with enhanced properties.
Biology
In biological research, this compound has been utilized in several ways:
- Enzyme Inhibitors : It has been studied as a potential inhibitor for various kinases implicated in diseases such as Alzheimer's disease. Specifically, it has shown selectivity towards GSK3β kinase .
- Fluorescent Probes : The compound is also employed as a fluorescent probe in biological imaging studies due to its ability to interact with biological molecules.
Medicine
This compound exhibits promising pharmacological properties:
- Anticancer Activity : Research indicates that it can inhibit cancer cell proliferation by targeting critical signaling pathways. For example, it has shown potent inhibitory activity against c-Met kinase with an IC50 value of 0.030±0.008μM.
- Antimicrobial Properties : The compound has demonstrated effectiveness against various bacterial strains and is being explored for its potential as an antimicrobial agent.
The following table summarizes the biological activities associated with this compound:
Activity Type | Target/Pathway | IC50 Value | Reference |
---|---|---|---|
Kinase Inhibition | GSK3β | Selective | |
Anticancer | c-Met | 0.030±0.008μM | |
Antimicrobial | Various strains | Low μg/mL range |
Case Studies
Several studies have highlighted the therapeutic potential of this compound:
- Kinase Selectivity in Alzheimer's Therapeutics : A study focused on designing analogs of this compound revealed its selectivity towards kinases involved in neurodegenerative processes. The synthesized compounds were characterized using various spectroscopic techniques and showed promising results in kinase inhibition assays .
- Anticancer Efficacy : Another research project demonstrated that certain derivatives of this compound exhibited significant anticancer properties against human cancer cell lines such as HCT-116 and MCF-7. The most active derivative showed IC50 values comparable to established anticancer drugs .
Mechanism of Action
The mechanism of action of 6,7-Dimethylquinoxaline-2,3-diamine involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Quinoxaline: A parent compound with similar structural features but lacking the methyl groups at positions 6 and 7.
Quinazoline: An isomeric compound with a different arrangement of nitrogen atoms in the ring.
Cinnoline: Another isomer with distinct pharmacological properties.
Uniqueness: 6,7-Dimethylquinoxaline-2,3-diamine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs .
Biological Activity
6,7-Dimethylquinoxaline-2,3-diamine (DMQ) is a compound that has garnered attention for its diverse biological activities, particularly in antimicrobial and anticancer research. This article delves into the biological activity of DMQ, summarizing key findings from various studies, including its mechanisms of action, toxicity profiles, and potential therapeutic applications.
Chemical Structure and Properties
This compound is a derivative of quinoxaline, characterized by two methyl groups at positions 6 and 7 and amino groups at positions 2 and 3. Its structure contributes to its biological activity, particularly in interactions with various molecular targets within cells.
The biological activity of DMQ is primarily attributed to its ability to interact with critical enzymes and cellular pathways:
- Antimicrobial Activity : DMQ exhibits broad-spectrum antimicrobial properties against various pathogens. It has been shown to inhibit the growth of both gram-positive and gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .
- Anticancer Properties : Research indicates that DMQ can induce apoptosis in cancer cells by interfering with cell cycle regulation and promoting oxidative stress. It has been observed to inhibit the proliferation of human hepatocellular carcinoma cells in vitro .
- Enzyme Inhibition : DMQ may inhibit key enzymes involved in DNA replication and repair, such as topoisomerases, which are crucial for cancer cell survival and proliferation .
Toxicity Profile
The safety profile of DMQ was assessed through a series of in vitro and in vivo studies:
- In Vitro Studies : Toxicity evaluations indicated that DMQ had minimal cytotoxic effects at concentrations up to 100 μM in various cell lines. However, slight reductions in ATP levels were noted in hepatocellular carcinoma cells .
- In Vivo Studies : Acute oral toxicity tests in mice revealed a median lethal dose (LD50) greater than 2000 mg/kg, suggesting a favorable safety margin. Histological examinations showed some changes at high doses, including renal corpuscle enlargement and hyperplasia of testosterone-secreting cells .
Case Studies and Research Findings
Several studies have highlighted the potential applications of DMQ:
- Antimicrobial Efficacy : A study evaluated the efficacy of DMQ against various bacterial strains. Results demonstrated significant antibacterial activity comparable to standard antibiotics like ampicillin and isoniazid .
- Cytotoxicity Against Cancer Cells : In a study focusing on cancer cell lines, DMQ showed promising results in inhibiting cell growth with low cytotoxicity towards normal mammalian cells. This selective toxicity suggests its potential as a therapeutic agent .
- Mechanistic Insights : Research into the molecular targets of DMQ revealed its ability to modulate signaling pathways associated with apoptosis and oxidative stress responses. This modulation is critical for its anticancer effects .
Summary of Biological Activities
Biological Activity | Findings |
---|---|
Antimicrobial | Broad-spectrum activity against gram-positive and gram-negative bacteria |
Anticancer | Induces apoptosis; inhibits proliferation in cancer cell lines |
Enzyme Inhibition | Interferes with topoisomerases; affects DNA replication |
Toxicity Profile | High LD50 (>2000 mg/kg); minimal cytotoxicity at low concentrations |
Properties
CAS No. |
248606-61-3 |
---|---|
Molecular Formula |
C10H12N4 |
Molecular Weight |
188.23 g/mol |
IUPAC Name |
6,7-dimethylquinoxaline-2,3-diamine |
InChI |
InChI=1S/C10H12N4/c1-5-3-7-8(4-6(5)2)14-10(12)9(11)13-7/h3-4H,1-2H3,(H2,11,13)(H2,12,14) |
InChI Key |
KHIYQGLZPMKGGF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1C)N=C(C(=N2)N)N |
Origin of Product |
United States |
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